molecular formula C19H16N2O3 B13983646 7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one

7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one

Cat. No.: B13983646
M. Wt: 320.3 g/mol
InChI Key: ZDVZXGKOLIOHEW-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one typically involves multi-step organic reactions. One common approach is the condensation of quinoline derivatives with naphthyridine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline and naphthyridine derivatives, which can have different pharmacological and chemical properties.

Scientific Research Applications

7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7,8,9,10-Tetrahydro-6H-benzo[c]chromen-3-yl: Similar in structure but lacks the quinoline moiety.

    7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles: Contains an indole ring instead of quinoline.

    7,8,9,10-Tetrahydro-3H,5H-benzo[d]pyrrolo[1,2-c][1,2,3]triazoles: Features a triazole ring instead of naphthyridine.

Uniqueness

The uniqueness of 7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one lies in its combined quinoline and naphthyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-[1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C19H16N2O3/c1-20(2)12-16(17(22)13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12H,1-2H3

InChI Key

ZDVZXGKOLIOHEW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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